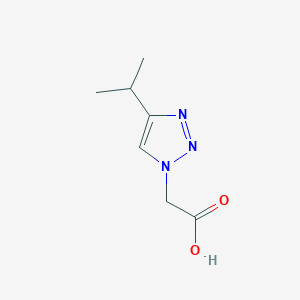

1-Isopropyl-3-methyl-1H-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

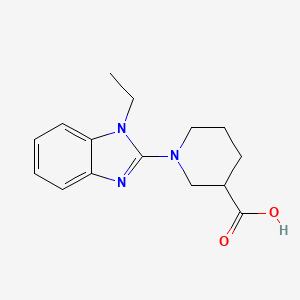

1-Isopropyl-3-methyl-1H-pyrazol-4-amine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

The synthesis of 1-Isopropyl-3-methyl-1H-pyrazol-4-amine involves several steps. The process starts with 3-iodo-1H-pyrazolo[3,4-d]imidazole-4-amine (2) as the raw material. Through N-alkylation and Suzuki coupling reactions, the target compound is obtained. The total yield of these two steps is 57.0% .

Molecular Structure Analysis

The molecular formula of 1-Isopropyl-3-methyl-1H-pyrazol-4-amine is C6H11N3 . The structure of this compound has been characterized by various techniques such as 1H NMR, 13C NMR, ESI-MS, and X-ray single-crystal diffraction .

Chemical Reactions Analysis

The chemical reactions involving 1-Isopropyl-3-methyl-1H-pyrazol-4-amine are complex and can involve various other compounds. For instance, it can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to produce functionalized pyrazoles .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Isopropyl-3-methyl-1H-pyrazol-4-amine include a density of 1.1±0.1 g/cm3, a boiling point of 234.2±13.0 °C at 760 mmHg, and a flash point of 95.4±19.8 °C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

1-Isopropyl-3-methyl-1H-pyrazol-4-amine is used in the synthesis and characterization of various compounds. For instance, studies have shown its involvement in the synthesis of pyrazole derivatives, such as N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, which were characterized using FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography (Titi et al., 2020).

Corrosion Inhibition

Another application is in the field of corrosion inhibition. Specific pyrazole compounds derived from 1-Isopropyl-3-methyl-1H-pyrazol-4-amine have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. These compounds demonstrated significant efficiency as corrosion inhibitors, suggesting their potential in industrial applications (Chetouani et al., 2005).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1-Isopropyl-3-methyl-1H-pyrazol-4-amine have been explored for their potential as σ(1) receptor antagonists. These compounds showed promising results in vitro and in vivo for neurogenic and neuropathic pain models, making them candidates for further clinical research (Díaz et al., 2012).

Organic Synthesis

This compound is also used in organic synthesis. For instance, it has been utilized in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines through three-component domino reactions. These reactions involve the formation of multiple bonds, demonstrating the compound's versatility in organic chemistry (Gunasekaran et al., 2014).

Catalysis

In the field of catalysis, 1-Isopropyl-3-methyl-1H-pyrazol-4-amine-based compounds have been used in palladium-catalyzed asymmetric allylic amination, indicating their utility in stereoselective synthesis (Togni et al., 1996).

Atropisomerism Studies

Studies on atropisomerism, a type of stereoisomerism, have also used this compound. 3-Methyl-5-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1-phenyl-1H-pyrazol-4-amine, a derivative of 1-Isopropyl-3-methyl-1H-pyrazol-4-amine, was examined to understand its atropisomeric relationships using various analytical techniques (Veloso et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-methyl-1-propan-2-ylpyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUPMMXJWOXOTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-3-methyl-1H-pyrazol-4-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Chloro-acetyl)-3-oxo-piperazin-2-yl]-acetic acid ethyl ester](/img/structure/B1320157.png)

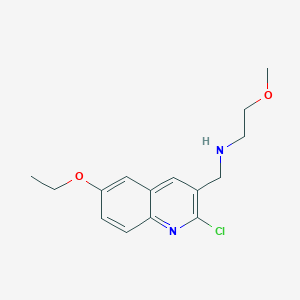

![3-[(2-Chloro-8-methyl-quinolin-3-ylmethyl)-amino]-propan-1-ol](/img/structure/B1320166.png)

![7-Chloro-2-(4-chloro-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1320181.png)